

Application Notes: Trisulfo-Cy3 Methyltetrazine Antibody Labeling Protocol

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Compound of Interest

Compound Name: *Trisulfo-Cy3 Methyltetrazine*

Cat. No.: *B6299718*

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Introduction

This document provides a detailed protocol for the covalent labeling of trans-cyclooctene (TCO)-modified antibodies with **Trisulfo-Cy3 Methyltetrazine**. This method utilizes the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction between a tetrazine and a trans-cyclooctene.[1][2] This reaction is characterized by its rapid kinetics and the formation of a stable covalent bond, proceeding efficiently in aqueous buffers without the need for catalysts.[2][3]

The Trisulfo-Cy3 fluorophore is a bright, photostable orange-fluorescent dye suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and immunocytochemistry.[4] This protocol is designed to be a starting point, and optimization may be necessary for specific antibodies and applications.

Principle of the Reaction

The core of this labeling strategy is the bioorthogonal reaction between the methyltetrazine moiety on the Trisulfo-Cy3 dye and the trans-cyclooctene (TCO) group previously installed on the antibody. The iEDDA reaction is highly selective and occurs rapidly under mild conditions, ensuring that the antibody's integrity and binding affinity are preserved. This two-step approach—first, antibody modification with TCO, and second, labeling with a tetrazine-dye—provides precise control over the conjugation site and stoichiometry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **Trisulfo-Cy3 Methyltetrazine** labeling of TCO-modified antibodies. These values are derived from established protocols for TCO-tetrazine reactions and may require optimization for your specific system.

Parameter	Recommended Range	Notes
Antibody Concentration	1 - 5 mg/mL	Higher concentrations can improve reaction efficiency. Ensure antibody is in an amine-free buffer like PBS.[3]
Molar Excess of Trisulfo-Cy3 Methyltetrazine	1.1 - 5 fold (over TCO-Antibody)	A slight molar excess of the tetrazine dye ensures complete labeling of the TCO sites.[2][3]
Reaction Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.6	The reaction is efficient in a wide range of physiological buffers. Avoid buffers with primary amines if using an amine-reactive TCO linker in a preceding step.[2][5]
Reaction Temperature	Room Temperature (20-25°C) or 4°C	The reaction is typically rapid at room temperature. Incubation at 4°C for longer periods is also effective.[3]
Incubation Time	30 - 60 minutes	The reaction is often complete within 30 minutes due to the fast kinetics of the TCO-tetrazine ligation.[3][6]
Final Conjugate Storage	4°C in the dark, potentially with 50% glycerol for -20°C storage	Fluorescently labeled antibodies should be protected from light.[5][7][8] For long-term storage, aliquoting and freezing at -20°C with a cryoprotectant is recommended, though some fluorescent conjugates should not be frozen.[5][7]

Experimental Protocol

This protocol is divided into three main stages: Reagent Preparation, Labeling Reaction, and Purification & Storage.

Stage 1: Reagent Preparation

- TCO-Modified Antibody:
 - This protocol assumes that the antibody of interest has already been functionalized with a TCO group. This can be achieved by reacting the antibody with a TCO-NHS ester (targeting lysines) or a TCO-maleimide (targeting reduced cysteines).
 - Ensure the TCO-modified antibody is purified from any excess TCO reagent and is in an appropriate amine-free buffer (e.g., PBS, pH 7.4). The concentration should be determined accurately via A280 measurement.[\[9\]](#)
- **Trisulfo-Cy3 Methyltetrazine** Stock Solution:
 - Prepare a 1-10 mM stock solution of **Trisulfo-Cy3 Methyltetrazine** in an anhydrous organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[\[1\]](#)
 - Store the stock solution at -20°C, protected from light and moisture.

Stage 2: Antibody Labeling Reaction

- Calculate Reagent Volumes:
 - Determine the molar quantity of your TCO-modified antibody in the reaction.
 - Calculate the volume of the **Trisulfo-Cy3 Methyltetrazine** stock solution needed to achieve a 1.1 to 5-fold molar excess.
- Labeling Reaction:
 - To the TCO-modified antibody solution (at 1-5 mg/mL in PBS), add the calculated volume of the **Trisulfo-Cy3 Methyltetrazine** stock solution.

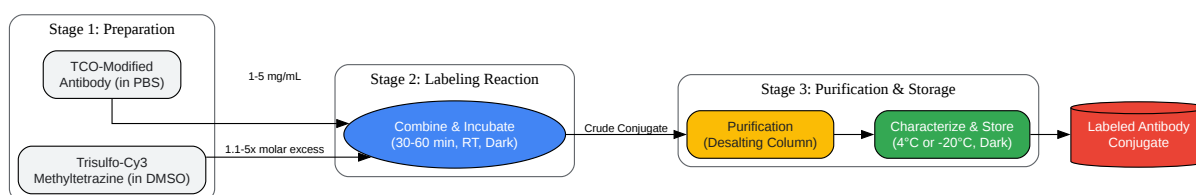
- Mix the reaction gently by pipetting or brief vortexing. To avoid precipitation, do not exceed a final DMSO/DMF concentration of 10% in the reaction mixture.[3]
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.[3]

Stage 3: Purification, Characterization, and Storage

- Purification of the Labeled Antibody:
 - Remove the unreacted **Trisulfo-Cy3 Methyltetrazine** dye and any potential aggregates using a desalting spin column (e.g., Sephadex G-25) or through dialysis.[10] This is a critical step to reduce background fluorescence.
 - Equilibrate the column or dialysis cassette with PBS (pH 7.4) before use.
 - Apply the reaction mixture to the column and collect the purified, labeled antibody according to the manufacturer's instructions. The labeled antibody will be in the first colored fraction to elute.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody.
 - Measure the absorbance of the conjugate solution at 280 nm (for protein) and at the absorbance maximum of Cy3 (~554 nm).
 - The DOL can be calculated using the Beer-Lambert law with the appropriate extinction coefficients for the antibody and the dye.
- Storage of the Labeled Antibody:
 - Store the purified Trisulfo-Cy3 labeled antibody at 4°C in a dark vial or a tube wrapped in foil.[5][8]
 - For short-term storage (1-2 weeks), 4°C is suitable.[5]

- For long-term storage, add glycerol to a final concentration of 50% and store in single-use aliquots at -20°C in a non-frost-free freezer.[5][7][11] Avoid repeated freeze-thaw cycles.[7][12] Note that some fluorescently conjugated antibodies are best stored at 4°C and should not be frozen.[12] Always consult the specific recommendations for your antibody.

Experimental Workflow Diagram



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Caption: Workflow for **Trisulfo-Cy3 Methyltetrazine** labeling of a TCO-modified antibody.

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